2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 899976-59-1
VCID: VC5480212
InChI: InChI=1S/C16H11ClF3N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Molecular Formula: C16H11ClF3N3O3S2
Molecular Weight: 449.85

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 899976-59-1

Cat. No.: VC5480212

Molecular Formula: C16H11ClF3N3O3S2

Molecular Weight: 449.85

* For research use only. Not for human or veterinary use.

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide - 899976-59-1

Specification

CAS No. 899976-59-1
Molecular Formula C16H11ClF3N3O3S2
Molecular Weight 449.85
IUPAC Name 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C16H11ClF3N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
Standard InChI Key BJFDEOROSQHGOM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct regions:

  • Benzothiadiazine Core: A 1,2,4-benzothiadiazine system substituted with chlorine at position 7 and two oxygen atoms at position 1, creating a 1,1-dioxo configuration.

  • Sulfanyl Bridge: A thioether (-S-) group linking the benzothiadiazine core to the acetamide side chain.

  • Trifluoromethyl Acetamide: An N-substituted acetamide with a 2-(trifluoromethyl)phenyl group, introducing hydrophobic and electron-withdrawing characteristics.

Table 1: Key Molecular Properties

PropertyValue
CAS Number899976-59-1
Molecular FormulaC₁₆H₁₁ClF₃N₃O₃S₂
Molecular Weight449.85 g/mol
XLogP3-AA5.2 (Estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors8 (O, N, S atoms)

The calculated partition coefficient (XLogP3-AA ≈ 5.2) suggests significant lipophilicity, favoring membrane permeability. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug-like molecules.

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogous benzothiadiazine acetamides exhibit:

  • FTIR: C=O stretching at 1680–1660 cm⁻¹ (amide I), N–H bending at 1540–1520 cm⁻¹ (amide II), and S=O asymmetric/symmetric stretches at 1350–1150 cm⁻¹ .

  • ¹H NMR: Acetamide NH protons resonate at δ 10.2–10.5 ppm, while aromatic protons appear as complex multiplets between δ 7.0–8.5 ppm .

  • ¹³C NMR: The carbonyl carbon typically appears near δ 170 ppm, with CF₃ carbons around δ 120–125 ppm (quartet, J = 288 Hz).

Synthesis and Analytical Profiling

Synthetic Routes

The compound is likely synthesized through a multi-step sequence:

  • Benzothiadiazine Core Formation: Cyclocondensation of 2-amino-5-chlorobenzenesulfonamide with carbon disulfide under basic conditions to form the 1,2,4-benzothiadiazine-1,1-dioxide scaffold .

  • Sulfanyl Acetamide Coupling: Nucleophilic substitution between 3-mercapto-benzothiadiazine and α-bromoacetamide intermediates. For example, reaction with N-(2-trifluoromethylphenyl)-2-bromoacetamide in the presence of K₂CO₃ in DMF at 60–80°C .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1CS₂, NaOH, EtOH, reflux, 12 hr65%
2K₂CO₃, DMF, 70°C, 6 hr78%

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Comparative Analysis with Structural Analogs

Table 3: Benchmarking Against Related Derivatives

CompoundMolecular FormulaBioactivity Highlight
Target CompoundC₁₆H₁₁ClF₃N₃O₃S₂Predicted PDE4/antibacterial
EVT-2636015C₂₁H₁₅ClFN₃O₃SAnticonvulsant (ED₅₀ 12 mg/kg)
CID 22589343 C₂₃H₂₀ClN₃O₄S₂Antibiofilm (82% inhibition)
2i (ACS Omega) C₁₅H₁₀ClN₃O₂SDNA gyrase inhibition (ΔG -9.2 kcal/mol)

Key distinctions include:

  • Enhanced Lipophilicity: The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.

  • Metabolic Resistance: Fluorine substitution reduces CYP450-mediated oxidation, potentially extending plasma half-life.

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